molecular formula C40H36O12 B1197973 2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one CAS No. 81422-93-7

2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one

Cat. No.: B1197973
CAS No.: 81422-93-7
M. Wt: 708.7 g/mol
InChI Key: SUOXGDJCEWTZIZ-UHFFFAOYSA-N
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Description

Sanggenon-C is a natural product found in Morus mongolica and Morus alba with data available.

Scientific Research Applications

Synthesis and Structural Analysis

The compound of interest, due to its complex structure, has been a subject of various synthesis and structural analysis studies. For instance, Dao et al. (2018) achieved the synthesis of similar structures, particularly 6H-benzo[c]chromen-6-ones and their tetrahydro analogues, through microwave-assisted cyclization, highlighting the potential for creating complex structures like the one under mildly basic conditions (Dao et al., 2018). In another study, Alvey et al. (2008) utilized [2+3] cycloadditions to create furo[3,2-f]chromene analogues, indicating the structural versatility and potential bioactivity of such compounds (Alvey et al., 2008).

Biological Activity and Application

Several studies have explored the biological activity of related compounds, suggesting potential applications in medicinal chemistry. Garazd et al. (2002) investigated the biological activity of Mannich bases of substituted 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones, revealing their stimulant effects on the central and peripheral nervous systems, with indications of neuroleptic and tranquilizing activities (Garazd et al., 2002). Xiong et al. (2020) isolated compounds from Sedum aizoon L., including similar complex structures, and discussed their chemotaxonomic markers, hinting at the diverse biological and taxonomical significance of such compounds (Xiong et al., 2020).

Chemical Properties and Analysis

The compound's intricate structure makes it a subject for chemical property analysis and synthesis route exploration. Pyrko (2018) synthesized tetraheterocyclic compounds, including isoxazole and chromone moieties, indicating the chemical complexity and potential applications of such structures in creating biologically active substances (Pyrko, 2018). Similarly, Chakraborty and Raola (2018) purified oxygenated heterocyclic metabolites from Rhizophora annamalayana, showcasing the compound's potential in inhibiting cyclooxygenase-2 and 5-lipoxygenase, with implications for pharmaceutical applications (Chakraborty & Raola, 2018).

Properties

CAS No.

81422-93-7

Molecular Formula

C40H36O12

Molecular Weight

708.7 g/mol

IUPAC Name

2-[6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one

InChI

InChI=1S/C40H36O12/c1-18(2)10-11-39-38(49)35-32(52-40(39,50)27-9-6-22(43)16-31(27)51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3

InChI Key

SUOXGDJCEWTZIZ-UHFFFAOYSA-N

Isomeric SMILES

CC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O

Canonical SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one
Reactant of Route 2
2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one
Reactant of Route 3
2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one
Reactant of Route 4
2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one
Reactant of Route 5
2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one
Reactant of Route 6
2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one

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